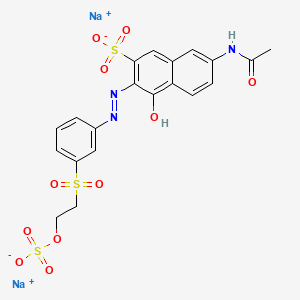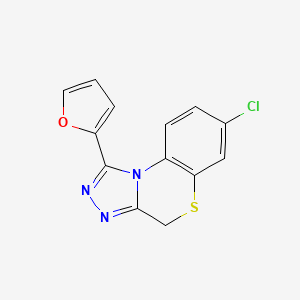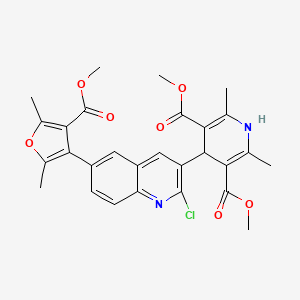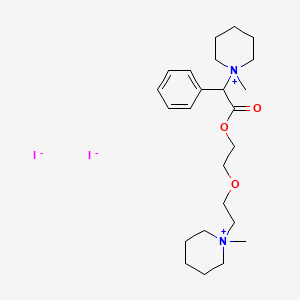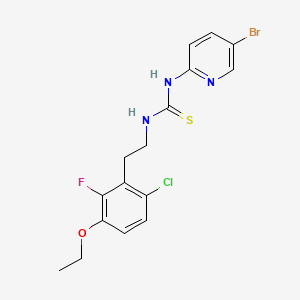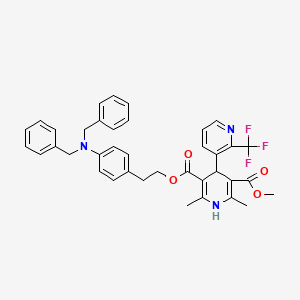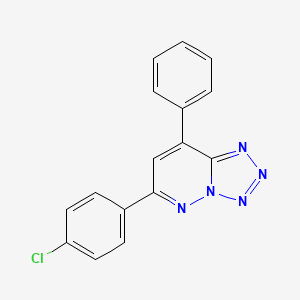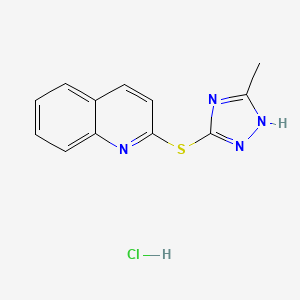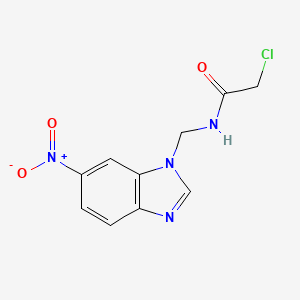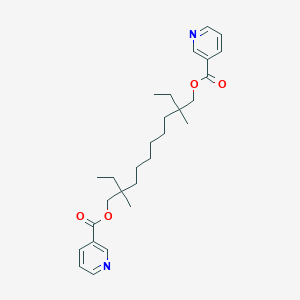
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester typically involves the esterification of nicotinic acid with 2,9-diethyl-2,9-dimethyldecamethylene alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may exert its effects by modulating the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase. Additionally, it may influence the expression of genes related to metabolic processes, thereby affecting overall metabolic homeostasis.
Comparison with Similar Compounds
Similar Compounds
- Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester
- Nicotinic acid, methyl ester
- Nicotinic acid, ethyl ester
Uniqueness
Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester is unique due to its specific esterification with 2,9-diethyl-2,9-dimethyldecamethylene, which imparts distinct physicochemical properties and potential biological activities. Compared to other nicotinic acid esters, it may offer improved bioavailability, stability, and efficacy in various applications.
Properties
CAS No. |
85018-72-0 |
|---|---|
Molecular Formula |
C28H40N2O4 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[2-ethyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)undecyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C28H40N2O4/c1-5-27(3,21-33-25(31)23-13-11-17-29-19-23)15-9-7-8-10-16-28(4,6-2)22-34-26(32)24-14-12-18-30-20-24/h11-14,17-20H,5-10,15-16,21-22H2,1-4H3 |
InChI Key |
SKAAODHMQLCJRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCCCCC(C)(CC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



